10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine
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Overview
Description
10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine is a heterocyclic compound that combines the structural features of triazoles and benzodiazepines. This compound is of significant interest due to its potential pharmacological activities, particularly in the field of anticonvulsant agents .
Preparation Methods
The synthesis of 10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine typically involves a multi-step process. One common method starts with the diazotization of 2-aminobenzoic acids to produce 2-azidobenzoic acids. These intermediates are then reacted with propargylamine, benzaldehyde, and isocyanides to form the desired triazolo-benzodiazepine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine involves its interaction with benzodiazepine receptors in the brain. This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects and reduced neuronal excitability . This mechanism is similar to that of other benzodiazepines, which are known for their sedative and anticonvulsant properties.
Comparison with Similar Compounds
10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine can be compared with other triazolo-benzodiazepine derivatives, such as:
Alprazolam: Known for its anxiolytic effects.
Estazolam: Used primarily for its sedative properties.
Triazolam: Commonly prescribed for short-term treatment of insomnia.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct pharmacological properties compared to other similar compounds .
Biological Activity
10H-(1,2,3)Triazolo(5,1-c)(1,4)benzodiazepine is a compound belonging to the benzodiazepine family, characterized by its unique triazole structure fused with a benzodiazepine framework. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C10H8N4
- Molecular Weight : 184.2 g/mol
- Structural Characteristics : The compound features a triazole ring fused to a benzodiazepine core, which is known to influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of anticonvulsant properties and other neuropharmacological effects.
Anticonvulsant Activity
Research indicates that derivatives of benzodiazepines exhibit significant anticonvulsant activity. A study highlighted that several triazolo-benzodiazepine compounds were synthesized and tested for their anticonvulsant effects. Notably, compounds such as 5a, 5d, 5e, and 5f demonstrated superior efficacy compared to the standard drug diazepam in various animal models of seizure .
Compound | Anticonvulsant Activity | Comparison with Diazepam |
---|---|---|
5a | Excellent | Higher |
5d | Excellent | Higher |
5e | Excellent | Higher |
5f | Excellent | Higher |
The mechanism by which these compounds exert their anticonvulsant effects is believed to involve modulation of GABA_A receptors. Benzodiazepines typically enhance the effect of the neurotransmitter GABA (gamma-aminobutyric acid), leading to increased inhibitory neurotransmission in the central nervous system (CNS) .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazolo-benzodiazepines:
- Synthesis and Characterization : A study focused on synthesizing new substituted triazolo-benzodiazepines and characterizing their structures using spectral analysis techniques. The synthesized compounds were then evaluated for their anticonvulsant properties in animal models .
- Pharmacokinetics : The pharmacokinetic profiles of triazolo-benzodiazepines indicate that they may have favorable absorption and distribution characteristics, which are critical for their therapeutic efficacy in treating conditions such as epilepsy and anxiety disorders .
- Designer Benzodiazepines : The emergence of designer benzodiazepines has raised concerns regarding their safety and efficacy. Research into these compounds highlights the need for comprehensive analytical methods to quantify both prescribed and designer variants in biological matrices .
Properties
CAS No. |
127933-84-0 |
---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
10H-triazolo[5,1-c][1,4]benzodiazepine |
InChI |
InChI=1S/C10H8N4/c1-2-4-10-8(3-1)7-14-9(5-11-10)6-12-13-14/h1-6H,7H2 |
InChI Key |
LPSHMFMFMNQEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=CC3=CN=NN31 |
Origin of Product |
United States |
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